molecular formula C27H33N5O6 B14228436 Glycyl-L-phenylalanyl-L-phenylalanyl-L-prolylglycine CAS No. 742068-28-6

Glycyl-L-phenylalanyl-L-phenylalanyl-L-prolylglycine

Cat. No.: B14228436
CAS No.: 742068-28-6
M. Wt: 523.6 g/mol
InChI Key: YWNVILZUYCBWKV-FKBYEOEOSA-N
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Description

Glycyl-L-phenylalanyl-L-phenylalanyl-L-prolylglycine is a peptide compound composed of the amino acids glycine, phenylalanine, and proline

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Glycyl-L-phenylalanyl-L-phenylalanyl-L-prolylglycine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:

    Attachment of the first amino acid: The first amino acid, glycine, is attached to the resin.

    Deprotection and coupling: The protecting group on the amino acid is removed, and the next amino acid (L-phenylalanine) is coupled to the growing chain using coupling reagents like HBTU or DIC.

    Repetition: The deprotection and coupling steps are repeated for each subsequent amino acid (L-phenylalanine, L-proline, and glycine).

    Cleavage: The completed peptide is cleaved from the resin using a cleavage reagent such as trifluoroacetic acid (TFA).

Industrial Production Methods

Industrial production of this compound may involve large-scale SPPS or liquid-phase peptide synthesis (LPPS). These methods are optimized for high yield and purity, often employing automated synthesizers and advanced purification techniques like high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

Glycyl-L-phenylalanyl-L-phenylalanyl-L-prolylglycine can undergo various chemical reactions, including:

    Oxidation: The phenylalanine residues can be oxidized to form quinones.

    Reduction: Reduction reactions can target disulfide bonds if present in the peptide.

    Substitution: Amino acid residues can be substituted with other amino acids through peptide bond formation.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄) are used under acidic or basic conditions.

    Reduction: Reducing agents such as dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) are employed.

    Substitution: Coupling reagents like HBTU, DIC, or EDC are used in the presence of a base like DIPEA.

Major Products Formed

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Reduced forms of the peptide with cleaved disulfide bonds.

    Substitution: Modified peptides with substituted amino acids.

Scientific Research Applications

Glycyl-L-phenylalanyl-L-phenylalanyl-L-prolylglycine has several applications in scientific research:

    Chemistry: Used as a model compound for studying peptide synthesis and reactions.

    Biology: Investigated for its role in protein-protein interactions and enzyme-substrate specificity.

    Medicine: Explored for its potential therapeutic effects, including antimicrobial and anticancer properties.

    Industry: :

Properties

CAS No.

742068-28-6

Molecular Formula

C27H33N5O6

Molecular Weight

523.6 g/mol

IUPAC Name

2-[[(2S)-1-[(2S)-2-[[(2S)-2-[(2-aminoacetyl)amino]-3-phenylpropanoyl]amino]-3-phenylpropanoyl]pyrrolidine-2-carbonyl]amino]acetic acid

InChI

InChI=1S/C27H33N5O6/c28-16-23(33)30-20(14-18-8-3-1-4-9-18)25(36)31-21(15-19-10-5-2-6-11-19)27(38)32-13-7-12-22(32)26(37)29-17-24(34)35/h1-6,8-11,20-22H,7,12-17,28H2,(H,29,37)(H,30,33)(H,31,36)(H,34,35)/t20-,21-,22-/m0/s1

InChI Key

YWNVILZUYCBWKV-FKBYEOEOSA-N

Isomeric SMILES

C1C[C@H](N(C1)C(=O)[C@H](CC2=CC=CC=C2)NC(=O)[C@H](CC3=CC=CC=C3)NC(=O)CN)C(=O)NCC(=O)O

Canonical SMILES

C1CC(N(C1)C(=O)C(CC2=CC=CC=C2)NC(=O)C(CC3=CC=CC=C3)NC(=O)CN)C(=O)NCC(=O)O

Origin of Product

United States

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